2-(2-Butoxyethyl)piperidine hydrochloride
Overview
Description
2-(2-Butoxyethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1220030-28-3 and Linear Formula: C11H24ClNO . It has a molecular weight of 221.77 .
Synthesis Analysis
The synthesis of piperidine derivatives, which this compound is a part of, involves various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H . The InChI key is KLLITAMMFGOFCT-UHFFFAOYSA-N .Scientific Research Applications
Chemistry and Analytical Methods
2-(2-Butoxyethyl)piperidine hydrochloride, a derivative of piperidine, is part of a group of compounds that have garnered significant interest in the field of chemistry and analytical methods. The chemistry of related compounds like piperonyl butoxide (PBO) involves the synthesis of aromatic-aliphatic polyethers, which have industrial relevance and applications in analytical methods, such as gas-liquid chromatography for assays (Blasi, 1999). Additionally, the reaction of piperidine with nitrobenzene derivatives in benzene is of interest due to its contribution to nucleophilic aromatic substitution reactions, which are fundamental in synthesizing various chemical compounds (Pietra & Vitali, 1972).
Neuropharmacological and Antispasmodic Applications
Piperidine derivatives like tizanidine hydrochloride, an α2-adrenergic receptor agonist, have been extensively studied for their clinical effectiveness in managing spasticity and pain syndromes such as myofascial pain. These compounds are noted for their significant impact on muscle relaxation and pain management (Malanga, Reiter, & Garay, 2008). The pharmacological spectrum of compounds like phencyclidine, which is structurally similar to piperidine derivatives, is also of interest due to its unique pharmacological activities, including effects on the central nervous system (Domino, 1964).
Pharmacological Effects and Drug Metabolism
The broader category of piperidine derivatives, which includes this compound, is vital in drug design due to their varied pharmacological effects. These derivatives are incorporated in drugs with therapeutic uses such as antipsychotic, antidepressant, anticancer, and many others. Modifications to the piperazine nucleus, closely related to piperidine, significantly impact the medicinal potential of the resultant molecules (Rathi, Syed, Shin, & Patel, 2016). Furthermore, the metabolism of arylpiperazine derivatives, especially their N-dealkylation, is crucial for understanding their pharmacological actions and designing effective therapeutic agents (Caccia, 2007).
Safety and Hazards
The safety data sheet for piperidine suggests that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
Piperidine derivatives, to which this compound belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives often play a crucial role in the successful inhibition of various receptors . For instance, the benzyl-piperidine group provides good binding to the catalytic site of cholinesterase receptors, interacting with specific amino acids .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Biochemical Analysis
Biochemical Properties
2-(2-Butoxyethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes in cells.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This can result in alterations in metabolic pathways and cellular functions. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can affect its biochemical properties and cellular effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical properties .
Properties
IUPAC Name |
2-(2-butoxyethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLITAMMFGOFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.